7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
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Overview
Description
7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of bromine and methoxy groups in the structure enhances its chemical reactivity and biological interactions.
Preparation Methods
The synthesis of 7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-amino-4-bromo-6-methoxyphenol with a suitable aldehyde to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the desired chromeno-pyrimidine compound. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Substitution: The bromine atom in the structure can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, forming new derivatives with potential biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for treating various diseases, including cancer and neurodegenerative disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes such as apoptosis, cell proliferation, and inflammation. The compound’s ability to interact with multiple targets makes it a promising candidate for drug development.
Comparison with Similar Compounds
Similar compounds to 7-bromo-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one include other chromeno-pyrimidine derivatives with different substituents. These compounds share similar core structures but differ in their biological activities and chemical properties. For example:
2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
7-chloro-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one: The chlorine substituent alters the compound’s chemical and biological properties compared to the bromine analog.
The unique combination of bromine and methoxy groups in this compound contributes to its distinct chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
7-bromo-2-(2-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O3/c1-23-15-5-3-2-4-12(15)16-20-17(22)13-9-10-8-11(19)6-7-14(10)24-18(13)21-16/h2-8H,9H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAQXSHHBOFDPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC3=C(CC4=C(O3)C=CC(=C4)Br)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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